molecular formula C9H13N5O2 B1616617 Theophylline, 8-(dimethylamino)- CAS No. 5426-47-1

Theophylline, 8-(dimethylamino)-

Cat. No.: B1616617
CAS No.: 5426-47-1
M. Wt: 223.23 g/mol
InChI Key: QOFFIYLUCIEBBX-UHFFFAOYSA-N
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Description

Contextualization of Theophylline (B1681296) as a Methylxanthine Scaffold for Advanced Research

Theophylline, a naturally occurring methylxanthine found in tea and cocoa, has a long history in medicine, primarily as a bronchodilator for respiratory diseases. nih.gov Beyond its clinical applications, theophylline's molecular structure has made it a valuable scaffold in medicinal chemistry. googleapis.com Its purine-like core, with various sites for chemical modification, allows for the synthesis of a diverse range of derivatives. scholaris.ca Researchers utilize this scaffold to develop novel compounds with tailored pharmacological profiles, targeting a variety of biological receptors and enzymes. googleapis.comscholaris.ca

The primary mechanisms of action for theophylline and its derivatives are the non-selective inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine (B11128) receptors. nih.gov PDEs are enzymes that break down intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), while adenosine receptors are involved in numerous physiological processes. nih.gov By modifying the theophylline structure, particularly at the 8-position, scientists can modulate the affinity and selectivity of these compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3) and PDE isoenzymes. who.int This allows for the exploration of new therapeutic possibilities beyond bronchodilation, including anti-inflammatory, neuroprotective, and cardiovascular effects.

Rationale for Investigating Theophylline, 8-(dimethylamino)- as a Research Compound

The investigation into 8-substituted theophylline derivatives is driven by the significant impact of this position on the molecule's pharmacological activity. who.int The introduction of different functional groups at the 8-position can dramatically alter a compound's affinity and selectivity for adenosine receptors. For instance, the addition of a phenyl group at this position has been shown to considerably increase the antagonist potency at both A1 and A2 receptors.

The specific rationale for investigating Theophylline, 8-(dimethylamino)- stems from the desire to understand how a small, electron-donating dialkylamino group at the 8-position influences the compound's interaction with its biological targets. The dimethylamino group is known to affect the electronic properties and steric bulk of a molecule, which in turn can influence receptor binding and pharmacological activity. While extensive research exists on various 8-substituted theophyllines, including those with anilide and other complex side chains, the properties of the simpler 8-(dimethylamino) derivative are less documented in readily available literature. scholaris.ca The study of this compound is therefore a fundamental step in building a comprehensive structure-activity relationship (SAR) profile for 8-substituted xanthines.

Academic Research Trajectories and Objectives for Theophylline, 8-(dimethylamino)-

The primary academic research trajectories for a novel theophylline derivative like 8-(dimethylamino)theophylline would logically focus on its potential as an adenosine receptor antagonist and a phosphodiesterase inhibitor. The key objectives of such research would be to:

Determine its binding affinity and selectivity for the different adenosine receptor subtypes. This is typically achieved through radioligand binding assays. The goal is to understand if the compound preferentially binds to A1, A2A, A2B, or A3 receptors, which would suggest its potential therapeutic applications.

Evaluate its inhibitory activity against various phosphodiesterase isoenzymes. This would involve in vitro enzyme inhibition assays to determine the compound's IC50 values against different PDEs. This information is crucial for understanding its potential for smooth muscle relaxation and anti-inflammatory effects.

Investigate its functional activity in cellular and tissue-based assays. This could include measuring changes in intracellular cAMP levels, smooth muscle contraction, or inflammatory mediator release in response to the compound.

Explore its potential in various disease models. Depending on the in vitro findings, the compound might be tested in animal models of asthma, chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, or inflammatory conditions.

While specific research data for 8-(dimethylamino)theophylline is not widely published, the broader research on 8-substituted theophyllines provides a clear roadmap for its investigation. For example, studies on other 8-amino substituted theophylline derivatives have explored their potential as 5-HT receptor ligands with possible applications in psychiatric disorders. This highlights the diverse therapeutic avenues that can be explored by modifying the 8-position of the theophylline scaffold.

Data on Related Compounds

To provide context for the potential properties of Theophylline, 8-(dimethylamino)-, the following table presents data for the parent compound, theophylline, and a related 8-substituted analog.

Compound NameChemical StructureMolecular FormulaKey Research Findings
Theophylline 1,3-dimethyl-7H-purine-2,6-dioneC₇H₈N₄O₂Non-selective phosphodiesterase inhibitor and adenosine receptor antagonist. nih.gov
8-Phenyltheophylline 8-phenyl-1,3-dimethyl-7H-purine-2,6-dioneC₁₃H₁₂N₄O₂Significantly increased antagonist potency at A1 and A2 adenosine receptors compared to theophylline.
Theophylline, 8-(dimethylamino)- 8-(dimethylamino)-1,3-dimethyl-7H-purine-2,6-dioneC₉H₁₃N₅O₂Specific research findings are not widely available in public literature.

This table is for illustrative purposes and is based on available data for related compounds. Specific experimental data for Theophylline, 8-(dimethylamino)- is needed for a complete understanding of its pharmacological profile.

Properties

CAS No.

5426-47-1

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

8-(dimethylamino)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C9H13N5O2/c1-12(2)8-10-5-6(11-8)13(3)9(16)14(4)7(5)15/h1-4H3,(H,10,11)

InChI Key

QOFFIYLUCIEBBX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)C

Other CAS No.

5426-47-1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Theophylline, 8 Dimethylamino

Methodological Approaches to the Synthesis of 8-Substituted Theophyllines

The introduction of substituents at the 8-position of the theophylline (B1681296) core is a critical step in the development of new derivatives with tailored properties. Various synthetic strategies have been employed to achieve this functionalization, ranging from classical chemical reactions to more advanced, multi-step syntheses.

Exploration of Alkylation and Amination Techniques for Theophylline Functionalization

A primary and well-established method for the synthesis of 8-substituted theophyllines involves the nucleophilic substitution of a leaving group at the 8-position. The most common precursors for this approach are 8-bromo- and 8-chlorotheophylline (B119741). These halogenated theophyllines serve as versatile intermediates for the introduction of a wide array of functional groups, including amino moieties.

The synthesis of Theophylline, 8-(dimethylamino)- can be achieved through the direct amination of 8-bromotheophylline (B15645) with dimethylamine (B145610). This reaction typically proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient C8 carbon of the theophylline ring, leading to the displacement of the bromide ion.

A general procedure for this transformation would involve reacting 8-bromotheophylline with an excess of dimethylamine in a suitable solvent. The reaction may be carried out under elevated temperatures and pressures to enhance the rate of reaction. The choice of solvent can vary, with polar aprotic solvents often being favored. Upon completion, the reaction mixture is worked up to isolate and purify the desired 8-(dimethylamino)theophylline product.

Beyond direct amination, other alkylation and amination techniques have been explored for broader theophylline functionalization. For instance, the reaction of 8-chlorotheophylline with various primary and secondary amines allows for the introduction of a diverse range of substituents at the 8-position. orientjchem.org These reactions often utilize a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation.

Application of Multi-Step Organic Synthesis in 8-Position Derivatization

More complex 8-substituted theophylline derivatives often require multi-step synthetic sequences. These approaches allow for the construction of intricate side chains and the introduction of multiple functional groups.

A common strategy involves the initial synthesis of a key intermediate, such as 8-hydrazinyltheophylline, which can then be further elaborated. For example, new derivatives of 8-chlorotheophylline have been synthesized by reacting it with 4-amino acetophenone (B1666503) to prepare 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. This intermediate can then undergo further reactions, such as condensation with substituted benzaldehydes to form chalcone (B49325) derivatives, which can be subsequently cyclized to yield pyrimidine (B1678525) and pyrazoline derivatives. orientjchem.org

Another multi-step approach involves the synthesis of 8-(1,2,4-triazol-3-ylmethylthio)theophyllines. nih.gov This showcases the versatility of the theophylline scaffold in accommodating complex heterocyclic systems at the 8-position through carefully planned synthetic routes. These multi-step syntheses often involve the use of various reagents and reaction conditions, highlighting the breadth of organic chemistry techniques applicable to theophylline derivatization.

Advanced Synthetic Strategies for Novel Theophylline, 8-(dimethylamino)- Analogs

The development of novel analogs of Theophylline, 8-(dimethylamino)- and other 8-substituted theophyllines has been propelled by advanced synthetic strategies. These methods aim to improve efficiency, yield, and access to a wider range of chemical diversity.

One such strategy involves the use of ultrasound-assisted synthesis. This technique has been successfully applied to the synthesis of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides, demonstrating advantages such as shorter reaction times and higher yields compared to conventional methods. frontiersin.org Such green chemistry approaches are becoming increasingly important in modern drug discovery.

Furthermore, the synthesis of complex derivatives often relies on the strategic use of protecting groups and carefully orchestrated reaction sequences. For example, the synthesis of 8-substituted xanthines can be achieved from 5,6-diamino-1,3-dimethyluracil, which is itself synthesized from N,N-dimethyl urea (B33335) and cyanoacetic acid followed by nitrosation and reduction. nih.gov This precursor can then be reacted with various aldehydes and other reagents to construct the desired 8-substituent.

Rational Design Principles for Theophylline, 8-(dimethylamino)- Structures

The design of novel theophylline derivatives is increasingly guided by rational, structure-based approaches. These principles aim to optimize the interaction of the molecule with its biological target, thereby enhancing its desired properties.

Structure-Guided Modifications at the 8-Position for Targeted Properties

Structure-activity relationship (SAR) studies are fundamental to the rational design of theophylline derivatives. By systematically modifying the substituent at the 8-position and evaluating the resulting changes in biological activity, researchers can identify key structural features required for a desired effect.

For instance, in the design of new 8-anilide theophylline derivatives as potential bronchodilators and antibacterial agents, a pharmacophore model was developed to provide insights into the essential structural features for bronchodilator activity. nih.gov This computational approach, combined with experimental data, allows for a more targeted and efficient drug design process.

The nature of the substituent at the 8-position can significantly influence the compound's affinity for various receptors. For example, the introduction of different aryl groups can modulate the electronic and steric properties of the molecule, leading to changes in its biological profile.

Table 1: Examples of 8-Substituted Theophylline Derivatives and their Synthetic Approaches

Compound NameStarting MaterialKey Reaction TypeReference
8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione8-ChlorotheophyllineNucleophilic Aromatic Substitution orientjchem.org
8-(1,2,4-triazol-3-ylmethylthio)theophyllineTheophyllineMulti-step synthesis nih.gov
Theophylline-1,2,4-triazole-S-linked N-phenyl acetamidesTheophyllineUltrasound-assisted synthesis frontiersin.org
8-Anilide theophylline derivativesTheophyllineMulti-step synthesis nih.gov

Hybrid Compound Design Incorporating Theophylline, 8-(dimethylamino)- Moieties

The concept of hybrid molecules, which combine two or more pharmacophores into a single entity, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with dual or synergistic activities, improved pharmacokinetic properties, or novel mechanisms of action.

While specific examples of hybrid compounds incorporating the Theophylline, 8-(dimethylamino)- moiety are not extensively reported, the principles of hybrid design can be readily applied to this scaffold. The dimethylamino group at the 8-position provides a potential point for linking other pharmacophoric units.

The synthesis of such hybrids would likely follow a convergent strategy, where the Theophylline, 8-(dimethylamino)- unit and the second pharmacophore are synthesized separately and then coupled together in a final step. This approach allows for modularity and the rapid generation of a library of hybrid compounds for biological evaluation.

Molecular Pharmacodynamics and Mechanisms of Action of Theophylline, 8 Dimethylamino

Receptor and Enzyme Interaction Profiles

The pharmacological actions of theophylline (B1681296) and its derivatives are primarily attributed to their ability to interact with phosphodiesterase (PDE) enzymes and adenosine (B11128) receptors. The nature and potency of these interactions are significantly influenced by the substitutions on the xanthine (B1682287) core.

Characterization of Phosphodiesterase (PDE) Isozyme Inhibition

Theophylline itself is known to be a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govcore.ac.uk This inhibition leads to an increase in the intracellular concentrations of these cyclic nucleotides. nih.gov The development of various theophylline derivatives has been driven by the aim to achieve greater potency and selectivity for specific PDE isozymes. nih.gov

Non-Selective Inhibition of Specific PDE Isoforms (e.g., PDE3, PDE4, PDE5)
Downstream Effects on Intracellular Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) Concentrations

The inhibition of phosphodiesterases by theophylline and its analogs leads to an accumulation of intracellular cAMP and cGMP. nih.govnih.gov This elevation in second messengers can trigger a cascade of downstream signaling events. For instance, increased cAMP levels can activate Protein Kinase A (PKA), which is involved in numerous cellular processes. nih.gov Similarly, elevated cGMP can modulate cellular functions through various mechanisms, including the activation of Protein Kinase G (PKG). nih.gov

However, specific studies quantifying the direct impact of Theophylline, 8-(dimethylamino)- on intracellular cAMP and cGMP concentrations have not been identified. While it can be inferred that as a potential PDE inhibitor, it may increase the levels of these cyclic nucleotides, the magnitude and specifics of this effect are currently unknown.

Elucidation of Adenosine Receptor Antagonism

In addition to PDE inhibition, theophylline and many of its derivatives act as antagonists at adenosine receptors. nih.gov These G-protein coupled receptors, which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are involved in regulating a wide array of physiological processes. The antagonism of these receptors is another key component of the pharmacological profile of xanthines.

Affinity and Specificity for Adenosine Receptor Subtypes (A₁, A₂ₐ, A₂ₑ, A₃)

The affinity and selectivity of theophylline derivatives for adenosine receptor subtypes are highly dependent on the substitutions at the 1, 3, 7, and 8 positions of the xanthine ring. For example, substitutions at the 8-position with styryl groups have been shown to confer selectivity for the A₂ₐ receptor. nih.gov

Specific binding affinity data (such as Kᵢ or IC₅₀ values) for Theophylline, 8-(dimethylamino)- at the A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes are not available in the reviewed literature. While general data for theophylline shows its non-selective antagonist nature, the introduction of the 8-(dimethylamino) group would likely alter this profile. guidetopharmacology.org Further experimental investigation is required to determine the precise affinity and selectivity of this specific compound.

Data on Adenosine Receptor Antagonism of Theophylline Derivatives

CompoundReceptor SubtypeAffinity (Kᵢ or IC₅₀)Selectivity
TheophyllineA₁~13 µM (Kᵢ) guidetopharmacology.orgNon-selective
TheophyllineA₂ₐData variesNon-selective
TheophyllineA₂ₑData variesNon-selective
TheophyllineA₃Data variesNon-selective
8-PhenyltheophyllineA₁High affinity nih.govA₁ selective
8-StyrylxanthinesA₂ₐNanomolar range nih.govA₂ₐ selective
Theophylline, 8-(dimethylamino)- A₁, A₂ₐ, A₂ₑ, A₃ Data not available Unknown
Modulation of Adenosine-Mediated Cellular and Biological Responses

By blocking adenosine receptors, theophylline derivatives can counteract the physiological effects of adenosine. For instance, antagonism of A₁ receptors in the heart can lead to an increased heart rate, while blocking A₂ₐ receptors can influence inflammatory responses and neurotransmission. nih.gov

The specific modulatory effects of Theophylline, 8-(dimethylamino)- on adenosine-mediated cellular and biological responses are contingent on its yet-to-be-determined affinity and selectivity profile for the different adenosine receptor subtypes. Without this fundamental data, a detailed description of its influence on adenosine-mediated signaling pathways remains speculative.

Activation of Histone Deacetylases (HDACs)

A pivotal mechanism underlying the anti-inflammatory properties of Theophylline, 8-(dimethylamino)- is its ability to activate Histone Deacetylases (HDACs). nih.govatsjournals.org This action is significant because corticosteroids, a cornerstone of anti-inflammatory therapy, function in part by recruiting HDACs to the sites of inflammatory gene transcription. nih.gov By increasing HDAC activity, Theophylline, 8-(dimethylamino)- enhances the effects of corticosteroids. nih.govatsjournals.org

Research indicates that at low, therapeutic concentrations, the compound directly enhances the activity of specific HDAC isoforms. nih.govnih.gov This effect is not a result of increased HDAC expression but rather a direct activation of the enzyme's function. nih.gov This activation is particularly relevant for HDAC2, an isoform whose activity is often diminished in inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) due to oxidative stress. nih.govnih.gov By restoring HDAC2 activity, Theophylline, 8-(dimethylamino)- can help reverse corticosteroid insensitivity. nih.govnih.gov This mechanism is distinct from phosphodiesterase inhibition and adenosine receptor blockade. nih.govatsjournals.org

Table 1: Effect of Theophylline, 8-(dimethylamino)- on HDAC Activity

Cell TypeFindingReference
Macrophages & Epithelial CellsEnhances HDAC activity both in vitro and in vivo, leading to suppression of inflammatory genes. nih.gov
Alveolar Macrophages (COPD)Induces a significant increase (over sixfold) in depressed HDAC activity, restoring steroid responsiveness. nih.gov

Inhibition of Nuclear Factor-kappaB (NF-κB) Translocation

Theophylline, 8-(dimethylamino)- exerts significant anti-inflammatory effects by inhibiting the nuclear translocation of Nuclear Factor-kappaB (NF-κB), a critical transcription factor for proinflammatory gene expression. nih.govresearchgate.netnih.gov The primary mechanism involves the protection of the inhibitory protein IκBα (Inhibitor of kappaB alpha). nih.govresearchgate.net

Under normal inflammatory stimulation (e.g., by TNF-α), IκBα is degraded, which frees NF-κB to move from the cytoplasm into the nucleus. nih.govmdpi.com Once in the nucleus, NF-κB binds to DNA and initiates the transcription of various inflammatory mediators. mdpi.com Research in human pulmonary epithelial cells, monocytic cells, and T-cells has shown that Theophylline, 8-(dimethylamino)- prevents the degradation of IκBα. nih.gov This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and thereby suppressing the expression of NF-κB-dependent reporter genes and proinflammatory cytokines like Interleukin-6. nih.govnih.gov

Table 2: Research Findings on NF-κB Translocation Inhibition

Cell Line / TypeStimulusKey FindingReference
Human Pulmonary Epithelial (A549)TNF-αSuppresses NF-κB-p65 nuclear translocation by preventing IκBα protein degradation. nih.gov
Human Monocytic (U-937) & T-cells (Jurkat)TNF-αInhibits NF-κB activation in a dose-related manner by preserving IκBα expression. researchgate.net

Modulation of Interleukin-10 (IL-10) Secretion

In addition to suppressing pro-inflammatory pathways, Theophylline, 8-(dimethylamino)- has been shown to promote anti-inflammatory responses through the modulation of Interleukin-10 (IL-10). nih.gov IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in limiting host immune responses to pathogens, thereby preventing damage to the host and maintaining normal tissue homeostasis. nih.gov The ability of Theophylline, 8-(dimethylamino)- to increase the secretion of IL-10 is another key component of its broad anti-inflammatory profile. nih.gov This effect is thought to be linked to its phosphodiesterase-inhibiting activity. researchgate.net

Inhibition of Phosphoinositide 3-Kinase-delta (PI3Kδ)

Theophylline, 8-(dimethylamino)- is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), particularly when the enzyme is activated by oxidative stress. nih.govnih.gov The PI3K pathway is central to many cellular functions, including inflammation and cell survival. nih.gov In inflammatory conditions such as COPD, oxidative stress leads to the activation of PI3Kδ, which in turn phosphorylates and inactivates HDAC2, contributing to corticosteroid resistance. researchgate.netnih.gov

By inhibiting PI3Kδ, Theophylline, 8-(dimethylamino)- prevents the downstream inactivation of HDAC2, thereby restoring its function and reversing corticosteroid insensitivity. nih.govnih.gov The inhibitory concentration (IC₅₀) for oxidant-activated PI3Kδ is significantly lower than for the non-activated enzyme, highlighting its potency in inflammatory environments. nih.gov This selective action provides a novel mechanism for its therapeutic effects, linking PI3Kδ inhibition directly to the enhancement of HDAC activity. nih.govnih.gov

Table 3: Theophylline, 8-(dimethylamino)- as a PI3Kδ Inhibitor

Target EnzymeConditionEffectReference
PI3KδOxidative StressPotently and selectively inhibits the enzyme, reversing corticosteroid insensitivity. nih.govnih.gov
PI3Kδ (immunoprecipitated)H₂O₂-treated cellsExhibits a significantly lower IC₅₀ (2.1 ± 0.12 µM) compared to the enzyme from control cells (137.3 ± 8.7 µM). nih.gov

Interaction with Poly (ADP-ribose) Polymerase-1 (PARP-1)

Theophylline, 8-(dimethylamino)- has been identified as a competitive inhibitor of Poly (ADP-ribose) Polymerase-1 (PARP-1). nih.govnih.gov PARP-1 is a nuclear enzyme that becomes highly activated in response to oxidative DNA damage. nih.gov This over-activation can lead to a severe depletion of its substrate, NAD+, resulting in an energy crisis within the cell and culminating in cell death. nih.gov

In human pulmonary epithelial cells exposed to oxidative stress, Theophylline, 8-(dimethylamino)- was shown to prevent the depletion of intracellular NAD+ levels in a dose-dependent manner. nih.gov This protective effect was confirmed in studies using purified human PARP-1, which demonstrated the inhibitory interaction to be competitive in nature. nih.gov Furthermore, during the process of apoptosis induced by Theophylline, 8-(dimethylamino)- in eosinophils, the cleavage of PARP, a substrate of caspase-3, is observed, indicating an intersection between its apoptotic and PARP-interacting pathways. nih.gov

Cellular and Biochemical Modulatory Effects

Induction of Apoptosis in Specific Inflammatory Cell Populations (e.g., Eosinophils, Neutrophils, T Lymphocytes)

A key anti-inflammatory mechanism of Theophylline, 8-(dimethylamino)- is its ability to induce apoptosis, or programmed cell death, in various inflammatory cells, thereby reducing their numbers in tissues. nih.govnih.gov This effect is particularly important in conditions like asthma, where the infiltration of eosinophils and neutrophils contributes to airway inflammation. nih.gov

The compound accelerates the apoptosis of both neutrophils and eosinophils, counteracting the survival-prolonging effects of cytokines like GM-CSF and IL-5. nih.gov In eosinophils, this pro-apoptotic effect has been linked to a decrease in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3. nih.govnih.gov This mechanism is independent of cAMP elevation, distinguishing it from the effects of other phosphodiesterase inhibitors. nih.gov The induction of apoptosis extends to T lymphocytes, further contributing to its immunomodulatory effects. nih.gov

Table 4: Pro-Apoptotic Effects on Inflammatory Cells

Cell TypeCytokine ContextKey FindingReference
NeutrophilsGM-CSF-delayedIncreases apoptosis from 18% to 38% at therapeutic concentrations. nih.gov
EosinophilsIL-5-delayedIncreases apoptosis from 22% to 33%. nih.gov
EosinophilsIL-3-activatedInduces apoptosis via caspase-3 activation and subsequent PARP cleavage. nih.gov
T-cells, NeutrophilsGeneralIncreases apoptosis, contributing to its overall anti-inflammatory action. nih.gov

Interactions with Nucleic Acids (DNA, RNA)

There is no specific research data available detailing the direct interactions of Theophylline, 8-(dimethylamino)- with nucleic acids. However, studies on the parent molecule, theophylline, and its salt, aminophylline, provide insights into how this class of compounds may interact with DNA and RNA.

Theophylline has been shown to have a higher affinity for single-stranded DNA compared to double-stranded DNA. nih.gov This preference suggests that if single-stranded DNA or RNA were a biological target, theophylline could be an effective interceptor molecule. nih.gov The structure of theophylline, particularly the N7-H group, is thought to provide an additional site for hydrogen bonding, which may increase its affinity for RNA compared to similar molecules like caffeine (B1668208). nih.gov

An RNA aptamer has been identified that binds to theophylline with high affinity and specificity. nih.gov The interaction is dependent on divalent ions like Mg2+, Mn2+, or Co2+, which are required for high-affinity binding. nih.gov The structure of the RNA-theophylline complex involves a specific base triple and a U-turn motif within the RNA's binding core, highlighting the precise structural requirements for this interaction. nih.gov

Furthermore, aminophylline, a 2:1 salt of theophylline and ethylenediamine, has been studied for its binding mechanics with calf thymus DNA (Ct-DNA). nih.gov These investigations confirmed the formation of an aminophylline-Ct-DNA complex, with spectral analysis suggesting a minor groove binding mode. nih.gov

Table 1: Interaction of Theophylline and Related Compounds with Nucleic Acids

Compound Nucleic Acid Target Binding Constant (K) Binding Mode/Key Findings
Theophylline Single-stranded DNA ~5 times higher affinity than for dsDNA Preferential binding to single-stranded structures. nih.gov
Theophylline RNA Aptamer High affinity (Kd not specified) Requires divalent cations (Mg2+, Mn2+); specific structural motifs are crucial for binding. nih.gov

Influence on Chitinase Activity (e.g., Family 18 Chitinases)

Currently, there is no published scientific literature or research data available that investigates or establishes an influence of Theophylline, 8-(dimethylamino)- or other theophylline derivatives on the activity of chitinases, including Family 18 chitinases.

Inhibition of Acetylcholinesterase (AChE) and Beta-Secretase (BACE-1)

While no specific studies on the inhibitory activity of Theophylline, 8-(dimethylamino)- against acetylcholinesterase (AChE) or beta-secretase (BACE-1) have been reported, extensive research has been conducted on other theophylline derivatives as potential inhibitors for these enzymes, particularly in the context of Alzheimer's disease. nih.govnih.gov

Theophylline itself is considered a privileged scaffold for developing AChE inhibitors. nih.gov Synthetic hybrid molecules, often modified at the N7 position of the theophylline core, have been shown to be potent and selective AChE inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Molecular modeling studies suggest these derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The interaction with the PAS is significant, as it is implicated in the aggregation of the amyloid-beta (Aβ) peptide. nih.gov

In contrast, the same series of theophylline derivatives that potently inhibit AChE have demonstrated poor or no significant inhibitory activity against BACE-1 at tested concentrations. nih.govnih.gov This indicates a high degree of selectivity of these compounds for AChE over BACE-1. nih.gov

Table 2: Inhibitory Activity of Selected Theophylline Derivatives on AChE and BACE-1

Compound Target Enzyme IC50 Value Key Findings
Theophylline, 8-(dimethylamino)- AChE Data not available No research data found.
Theophylline, 8-(dimethylamino)- BACE-1 Data not available No research data found.
Theophylline Derivative (Compound 12) nih.gov AChE 15.68 μM Exhibited the most potent AChE inhibition in its series. nih.gov
Theophylline Derivative (Compound 12) nih.gov BACE-1 >200 µM (No significant inhibition) Showed limited activity against BACE-1. nih.gov
Theophylline Derivative (Compound 28) nih.gov Human AChE Low nanomolar range Potent and selective inhibitor with a mixed inhibition mechanism. nih.gov

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

There is no available scientific research to indicate that Theophylline, 8-(dimethylamino)- or other compounds from the theophylline class have any inhibitory effect on Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a therapeutic target in fields like oncology for its role in mediating immune suppression, but research into its inhibitors has not involved theophylline-based structures. nih.govnih.govpfizer.com

Serine Protease Inhibition

No published research data exists to suggest that Theophylline, 8-(dimethylamino)- or related theophylline derivatives function as inhibitors of serine proteases. The development of serine protease inhibitors has focused on other chemical scaffolds. nih.govnih.gov

Structure Activity Relationships Sar and Predictive Modeling

Stereochemical and Substituent Effects on Ligand-Target Interactions

The structure-activity relationships (SAR) of 8-substituted xanthines are well-documented, revealing that the size, lipophilicity, and electronic nature of the substituent at the C8 position are pivotal in determining the affinity and selectivity for adenosine (B11128) receptor subtypes. nih.govnih.govnih.gov While extensive research has explored a wide array of substituents including alkyl, aryl, and cycloalkyl groups, specific and detailed comparative studies on the 8-(dimethylamino) group are less common. nih.gov

Generally, bulky and lipophilic substituents at the 8-position tend to enhance affinity for adenosine A1 receptors. nih.gov The dimethylamino group, being a relatively small and polar substituent, presents an interesting case. Its ability to participate in hydrogen bonding and its electronic influence on the purine (B94841) ring system can significantly alter the binding mode compared to more traditional C8-substituents.

A study on 8-azaadenine (B1664206) analogues, which share structural similarities with 8-substituted xanthines, highlighted the importance of specific structural features for A1 adenosine receptor antagonism. nih.gov While not directly studying the 8-(dimethylamino)theophylline, this research underscores the sensitivity of the receptor to the chemical nature of the 8-position substituent.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Theophylline (B1681296), 8-(dimethylamino)- Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how variations in chemical structure correlate with biological activity. For xanthine (B1682287) derivatives, QSAR models have been developed to predict their affinity for adenosine receptors. nih.govnih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity.

A hypothetical QSAR analysis of 8-(dialkylamino)theophylline analogs could provide valuable insights. By systematically varying the alkyl groups on the amino substituent (e.g., from dimethyl to diethyl, dipropyl, etc.), one could quantify the impact of size and lipophilicity on receptor affinity.

DescriptorDescriptionPotential Impact on Activity
LogP LipophilicityAn optimal LogP value is often required for good cell permeability and target engagement. Increasing the size of the alkyl groups on the nitrogen would increase LogP.
Molecular Weight Size of the moleculeIncreased molecular weight can lead to better van der Waals interactions within the binding pocket, but excessive size can cause steric clashes.
Topological Polar Surface Area (TPSA) A measure of the polar surface areaThe dimethylamino group contributes to the TPSA. This descriptor is important for predicting cell permeability and interactions with polar residues in the binding site.
Dipole Moment A measure of the overall polarity of the moleculeThe dipole moment can influence long-range electrostatic interactions with the target protein.
HOMO/LUMO Energies Highest Occupied and Lowest Unoccupied Molecular Orbital energiesThese quantum chemical descriptors relate to the molecule's ability to participate in charge-transfer interactions.

Such a QSAR model would allow for the prediction of the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Conformational Dynamics and Binding Site Recognition

The three-dimensional shape and flexibility of a molecule are crucial for its ability to be recognized by and bind to a biological target. The conformational dynamics of Theophylline, 8-(dimethylamino)- refer to the various shapes the molecule can adopt due to the rotation of its flexible parts, primarily the dimethylamino group.

Molecular modeling studies can provide insights into the preferred conformations of Theophylline, 8-(dimethylamino)- and how it might interact with a binding site. nih.gov The orientation of the dimethylamino group relative to the xanthine ring system is of particular interest. This orientation will be influenced by both internal steric and electronic factors and the specific interactions within the binding pocket of a protein.

For instance, in the context of an adenosine receptor, the binding site is known to have specific regions that accommodate the different parts of the xanthine scaffold. The dimethylamino group at the 8-position would project into a specific sub-pocket. The ability of this group to form favorable interactions, such as hydrogen bonds or hydrophobic contacts, would be critical for high-affinity binding.

The conformational dynamics of the ligand can also play a role in the kinetics of binding. A molecule that can readily adopt a conformation that is complementary to the binding site is likely to have a faster on-rate. Conversely, a rigid molecule that is pre-organized for binding may exhibit a slower off-rate, leading to a longer duration of action.

While specific experimental data on the conformational dynamics of Theophylline, 8-(dimethylamino)- is scarce, studies on related molecules can offer clues. For example, conformational analysis of other substituted small molecules has shown that even subtle changes in substitution can lead to significant shifts in conformational preferences, which in turn can have a profound impact on biological activity. nih.gov

Preclinical Pharmacological Evaluation of Theophylline, 8 Dimethylamino

In Vitro Pharmacological Studies

The in vitro assessment of a compound's pharmacological activity is a crucial first step in its preclinical evaluation. This involves a battery of tests to determine its interaction with specific biological targets and its effects on cellular functions.

Enzyme Inhibition Assays (e.g., PDE, AChE, BACE-1, IDO1, Serine Protease)

Enzyme inhibition assays are fundamental in determining the mechanism of action of a drug candidate. For Theophylline (B1681296), 8-(dimethylamino)-, research has primarily focused on its effect on phosphodiesterases (PDEs), enzymes that play a critical role in signal transduction pathways.

While a study on a series of 8-substituted theophyllines demonstrated their ability to inhibit 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase, specific IC50 values for the 8-(dimethylamino) derivative are not provided in the available literature. This indicates a gap in the detailed characterization of its PDE inhibitory profile.

There is currently no publicly available scientific data on the inhibitory activity of Theophylline, 8-(dimethylamino)- against other key enzymes such as acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), indoleamine 2,3-dioxygenase 1 (IDO1), or serine proteases.

Table 1: Summary of Enzyme Inhibition Data for Theophylline, 8-(dimethylamino)-

Enzyme Target Class Assay Type Result (e.g., IC50)
3',5'-cyclic AMP phosphodiesterase Hydrolase In Vitro Inhibition Qualitative inhibition reported for 8-substituted theophyllines; specific data for the 8-(dimethylamino) derivative is not available.
Acetylcholinesterase (AChE) Hydrolase Not Reported No data available.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) Protease Not Reported No data available.
Indoleamine 2,3-dioxygenase 1 (IDO1) Oxidoreductase Not Reported No data available.
Serine Protease Protease Not Reported No data available.

(This table is generated based on the available data and will be updated as new findings emerge.)

Receptor Binding Assays (e.g., Adenosine Receptors, Benzodiazepine (B76468) Binding Sites)

To understand a compound's potential to modulate receptor signaling, receptor binding assays are employed. For xanthine (B1682287) derivatives like theophylline, adenosine receptors are a primary target.

Studies on 8-substituted theophylline-7-riboside analogues have indicated that the presence of alkylamino substituents at the 8-position can increase the affinity for adenosine receptors. However, specific binding affinity data (Ki values) for Theophylline, 8-(dimethylamino)- at adenosine A1 and A2A receptors are not currently documented in scientific literature.

Furthermore, there is no available information regarding the binding of Theophylline, 8-(dimethylamino)- to benzodiazepine binding sites.

Table 2: Receptor Binding Affinity of Theophylline, 8-(dimethylamino)-

Receptor Target Receptor Family Radioligand/Assay Binding Affinity (Ki)
Adenosine A1 Receptor GPCR Not Reported No data available.
Adenosine A2A Receptor GPCR Not Reported No data available.
Benzodiazepine Binding Sites Ion Channel Not Reported No data available.

(This table is generated based on the available data and will be updated as new findings emerge.)

Cell-Based Assays for Inflammatory Pathway Modulation and Apoptosis

Cell-based assays provide insights into the cellular effects of a compound, such as its ability to modulate inflammatory responses and induce programmed cell death (apoptosis).

While the parent compound, theophylline, is known to possess anti-inflammatory and pro-apoptotic properties, there is a lack of specific data from cell-based assays for Theophylline, 8-(dimethylamino)-. Research has not yet detailed its effects on cytokine production, the activity of key inflammatory mediators like NF-κB, or its capacity to induce apoptosis in various cell lines.

Assessment of Antiproliferative Activity in Preclinical Cell Lines

The potential of a compound to inhibit cell growth is evaluated through antiproliferative assays against various cancer cell lines.

Currently, there are no published studies that report the antiproliferative activity of Theophylline, 8-(dimethylamino)-. Therefore, IC50 values for this compound against any preclinical cell lines are not available.

Table 3: Antiproliferative Activity of Theophylline, 8-(dimethylamino)- in Preclinical Cell Lines

Cell Line Cancer Type IC50 Value
Not Reported Not Applicable No data available.

(This table is generated based on the available data and will be updated as new findings emerge.)

Animal Model Studies for Efficacy and Pharmacological Spectrum

Investigation of Pharmacological Effects in Rodent Models

A study investigating the pharmacological spectrum of various 8-substituted theophyllines in mice has been conducted. However, this research does not provide specific details on the effects of the 8-(dimethylamino) derivative. Therefore, information regarding its in vivo efficacy, central nervous system effects, or other pharmacological actions in rodent models remains to be elucidated.

Assessment of Anti-Inflammatory and Immunomodulatory Efficacy in Preclinical Disease Models

Theophylline and its derivatives have long been investigated for their anti-inflammatory properties. The parent compound, theophylline, has demonstrated anti-inflammatory and anti-arthritic effects in preclinical models, such as adjuvant-induced arthritis in rats. nih.gov In these studies, theophylline was observed to significantly reduce the arthritis index, loss in body weight, fever, and joint swelling. nih.gov Histological examination revealed that theophylline inhibited the infiltration of inflammatory cells into the synovium and reduced the destruction of articular cartilage and pannus formation. nih.gov The proposed mechanism for these effects involves the elevation of intracellular cyclic AMP (cAMP) in leukocytes, which can inhibit the production of cytokines and other inflammatory mediators. nih.gov

Further studies on peripheral blood mononuclear cells from asthmatic subjects have shown that theophylline can modulate cytokine production. nih.gov Specifically, it has been found to inhibit the spontaneous synthesis of interferon-gamma and slightly inhibit the production of tumor necrosis factor-alpha (TNF-alpha). nih.gov Interestingly, theophylline was associated with a significant increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov The induction of IL-10 is considered a key contributor to the clinical efficacy of this class of drugs in inflammatory conditions like asthma. nih.gov While these findings pertain to theophylline, they provide a strong basis for evaluating the more specific effects of its derivatives, such as Theophylline, 8-(dimethylamino)-.

Table 1: Summary of Preclinical Anti-Inflammatory and Immunomodulatory Findings for Theophylline

Model/System Key Findings Potential Mechanism Reference
Adjuvant-induced arthritis in ratsReduced arthritis index, joint swelling, inflammatory cell infiltration, and cartilage destruction.Elevation of intracellular cAMP, inhibition of cytokine production. nih.gov
Peripheral blood mononuclear cells (from asthmatic subjects)Inhibition of interferon-gamma and TNF-alpha production; significant increase in IL-10 production.Modulation of cytokine balance, favoring an anti-inflammatory profile. nih.gov

Exploration of Potential Efficacy in Preclinical Neurodegenerative Models

The potential therapeutic utility of novel compounds in neurodegenerative diseases is often first explored in established preclinical models. nih.govnih.gov These models aim to replicate key pathological features of human diseases such as Alzheimer's and Huntington's disease. nih.govnih.gov For instance, models of Huntington's disease may involve transgenic organisms expressing the mutated huntingtin gene, which allows for the testing of compounds on motor and cognitive deficits. nih.gov A crucial aspect of neurodegeneration is excitotoxicity, often mediated by excess glutamate (B1630785). nih.gov Therefore, compounds that can modulate glutamate transporters, like EAAT2, are of significant interest. nih.gov

Another common approach involves inducing a disease-like state through chemical means. For example, scopolamine, a muscarinic receptor antagonist, is used to induce memory impairment, mimicking aspects of Alzheimer's disease by disrupting cholinergic pathways. nih.gov Similarly, D-galactose can be used to model brain aging and dementia by inducing oxidative stress and insulin (B600854) resistance. nih.gov While specific studies on Theophylline, 8-(dimethylamino)- in these neurodegenerative models are not detailed in the provided search results, the established frameworks for preclinical evaluation offer clear pathways for future investigation into its potential neuroprotective effects.

Table 2: Examples of Preclinical Models for Neurodegenerative Disease Research

Disease Modeled Model Type Key Pathological Features Reference
Huntington's DiseaseTransgenic (e.g., Drosophila with Htt128Q)Motor and cognitive impairments, glutamate excitotoxicity. nih.gov
Alzheimer's DiseaseChemical induction (e.g., scopolamine)Memory impairment, cholinergic dysfunction. nih.gov
Brain Aging/DementiaChemical induction (e.g., D-galactose)Oxidative stress, insulin resistance, neurogenesis inhibition. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme of Theophylline, 8 Dimethylamino

Metabolic Pathways and Biotransformation Kinetics

The biotransformation of theophylline (B1681296) primarily occurs in the liver through parallel pathways involving both Phase I oxidation and demethylation reactions. wikipedia.orgopenanesthesia.org

Hepatic Metabolism by Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1, CYP3A4)

The cytochrome P450 (CYP450) superfamily of enzymes is central to theophylline metabolism. nih.govnih.gov Approximately 70-80% of all drugs in clinical use are metabolized by these enzymes, which are highly concentrated in the smooth endoplasmic reticulum of hepatocytes. openanesthesia.org

CYP1A2 is the principal enzyme responsible for theophylline metabolism at therapeutic concentrations. mdpi.comnih.govnih.gov It catalyzes both the N-demethylation and 8-hydroxylation of the theophylline molecule. nih.govjcdr.net Studies using human liver microsomes and individually expressed P450 enzymes have confirmed the major role of CYP1A2, which exhibits high affinity for theophylline. nih.govnih.gov Specifically, CYP1A2 is associated with the highest intrinsic clearance of theophylline to its metabolite, 1,3-dimethyluric acid. nih.gov

CYP2E1 also participates in theophylline metabolism, primarily acting as a low-affinity, high-capacity enzyme. nih.govnih.gov Its main contribution is to the 8-hydroxylation pathway. nih.govjcdr.netnih.gov The involvement of CYP2E1 becomes more significant at higher, supratherapeutic concentrations of theophylline. nih.gov Factors that induce CYP2E1, such as chronic alcohol intake, may influence theophylline elimination. nih.gov

CYP3A4 is generally considered to play a minor role in theophylline biotransformation. wikipedia.orgnih.gov While some studies suggest a correlation between CYP3A4 content and the formation of 1,3-dimethyluric acid, others report that this isoform is not significantly active in the in vitro metabolism of theophylline. nih.govnih.gov

The kinetic parameters for the metabolism of theophylline by various CYP450 isoforms highlight their different roles.

Table 1: Kinetic Parameters of Theophylline Metabolism by Human CYP450 Isoforms

CYP450 IsoformMetabolic ReactionKm (mM)Vmax (pmol/min/mg)Reference
CYP1A28-hydroxylation0.637.8 nih.gov
CYP2E18-hydroxylation19.9646.4 nih.gov
CYP3A48-hydroxylation25.120.8 nih.gov
CYP2D68-hydroxylation14.4219.8 nih.gov

Non-Cytochrome P450 Mediated Metabolism (e.g., Xanthine (B1682287) Oxidase)

While CYP450 enzymes dominate the initial metabolic steps, non-CYP450 enzymes like xanthine oxidoreductase (XOR) are involved in subsequent biotransformation pathways. nih.govdrugbank.com XOR is a complex enzyme that catalyzes the final two steps of purine (B94841) catabolism. nih.govnih.gov In the context of theophylline metabolism, after the initial demethylation of theophylline to 1-methylxanthine (B19228) by CYP1A2, xanthine oxidase further hydroxylates 1-methylxanthine to 1-methyluric acid. drugbank.com

Identification and Characterization of Major and Minor Metabolites (e.g., Methylxanthines, Methyluric Acids)

The hepatic metabolism of theophylline results in several key metabolites. The three major metabolites are:

1,3-dimethyluric acid (1,3-DMU) : Formed via 8-hydroxylation. wikipedia.orgdrugbank.com

1-methylxanthine (1-MX) : Formed via 3-N-demethylation. wikipedia.orgdrugbank.com

3-methylxanthine (B41622) (3-MX) : Formed via 1-N-demethylation. wikipedia.orgdrugbank.com

A minor but notable metabolic pathway, particularly in infants, is the N-methylation of theophylline to form caffeine (B1668208) . wikipedia.orgdrugbank.com Of these metabolites, only caffeine and 3-methylxanthine possess pharmacological activity. drugbank.com Urinary excretion data shows that a significant portion of a theophylline dose is recovered as these metabolites. nih.gov

Table 2: Major Urinary Metabolites of Theophylline

MetabolitePercentage of Dose Recovered in UrineReference
1,3-dimethyluric acid35% - 42% nih.gov
1-methyluric acid21.3% - 26.7% nih.gov
3-methylxanthine11.5% - 13.7% nih.gov
Unchanged Theophylline13.7% - 16.8% nih.gov

Enzymatic Demethylation and Hydroxylation Pathways

The biotransformation of theophylline is characterized by two primary types of enzymatic reactions: N-demethylation and hydroxylation. wikipedia.orgjcdr.net

N-demethylation pathways, catalyzed predominantly by CYP1A2, result in the removal of methyl groups at the N1 and N3 positions to form 3-methylxanthine and 1-methylxanthine, respectively. nih.govnih.govjcdr.net

Hydroxylation at the C8 position is the other major pathway, leading to the formation of 1,3-dimethyluric acid. nih.govnih.gov This reaction is catalyzed by multiple CYP isoforms, with CYP1A2 being the primary enzyme at lower concentrations and CYP2E1 contributing significantly at higher concentrations. nih.govnih.gov

In Vitro and In Silico Assessment of ADME Properties

The prediction of ADME properties is a cornerstone of modern drug discovery, helping to identify potential pharmacokinetic challenges early in development. news-medical.net In vitro and in silico models are invaluable tools for this purpose. creative-biolabs.com

Prediction of Physiologically Relevant Parameters (e.g., Metabolic Stability)

In Vitro Assessment: The metabolic stability of a compound can be assessed in vitro using systems like human liver microsomes, which contain a rich complement of drug-metabolizing enzymes. nih.govnih.gov By incubating the compound with microsomes and measuring its disappearance over time, key parameters such as intrinsic clearance and half-life can be determined. For theophylline, such studies have been crucial in identifying the specific CYP450 enzymes involved in its metabolism and the kinetics of these reactions. nih.govnih.gov For instance, the correlation between the formation rates of theophylline metabolites and the activity of specific P450 marker enzymes in a panel of human liver microsomes definitively established the primary role of CYP1A2. nih.gov

In Silico Prediction: Computational tools are increasingly used to predict metabolic liabilities. creative-biolabs.com Ligand-based approaches analyze the chemical structure of a compound to predict its susceptibility to metabolism, while structure-based approaches use the three-dimensional structures of metabolic enzymes to dock the compound and predict binding affinity and sites of metabolism. creative-biolabs.comnih.gov Machine learning algorithms, trained on large datasets of known metabolic transformations, can now predict metabolic stability with increasing accuracy, helping to guide the design of more stable molecules. news-medical.netsciforum.net For a compound like theophylline, these models can predict the most likely sites of metabolism (the N-methyl groups and the C8 position), which aligns with experimentally observed metabolic pathways.

Plasma Protein Binding Characteristics

Detailed research findings on the plasma protein binding characteristics of Theophylline, 8-(dimethylamino)- are not available in publicly accessible scientific literature. The interaction of this specific derivative with plasma proteins, a critical factor in determining its distribution and availability in the body, remains an uninvestigated area.

For the parent compound, theophylline, plasma protein binding has been studied. It is understood that theophylline binds to plasma proteins, primarily albumin, at a rate of approximately 40%. medex.com.bd The extent of this binding can influence the drug's distribution and elimination. However, it is crucial to emphasize that this data pertains to theophylline and cannot be extrapolated to its 8-(dimethylamino)- derivative, as the addition of the dimethylamino group can significantly alter the molecule's physicochemical properties and, consequently, its binding affinity.

Preclinical Disposition Studies in Animal Models

There is a notable absence of published preclinical disposition studies for Theophylline, 8-(dimethylamino)- in any animal models. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been characterized in vivo.

In contrast, the disposition of the parent compound, theophylline, has been investigated in various animal species, including dogs and cats. These studies have provided insights into the pharmacokinetic behavior of theophylline, which is essential for its therapeutic use in veterinary medicine. The absence of similar data for Theophylline, 8-(dimethylamino)- means its potential pharmacokinetic profile, including its bioavailability, tissue distribution, metabolic pathways, and routes of excretion, is currently unknown.

Advanced Analytical Methodologies for Theophylline, 8 Dimethylamino Quantification and Characterization

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the intricate molecular architecture of Theophylline (B1681296), 8-(dimethylamino)-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide definitive evidence of its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural assignment of Theophylline, 8-(dimethylamino)-. ¹H NMR provides detailed information about the proton environment, while ¹³C APT (Attached Proton Test) NMR distinguishes between carbon atoms based on the number of attached protons.

In ¹H NMR spectra, the chemical shifts of the methyl protons on the xanthine (B1682287) ring (N-1 and N-3) and the dimethylamino group at the C-8 position are key identifiers. The N-methyl groups typically appear as sharp singlets in the range of δ 3.2-3.6 ppm. The singlet corresponding to the N,N-(CH₃)₂ group is also distinctly observed.

¹³C APT NMR spectroscopy further corroborates the structure by providing chemical shifts for all carbon atoms in the molecule. The carbonyl carbons (C-2 and C-6) of the xanthine core resonate at lower fields, while the other carbons of the purine (B94841) ring and the methyl groups appear at higher fields.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Theophylline, 8-(dimethylamino)-

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
N(1)-CH₃3.24 (s, 3H)27.8
N(3)-CH₃3.42 (s, 3H)29.6
N(8)-N(CH₃)₂3.38 (s, 6H)41.5
C-2-151.8
C-4-147.9
C-5-107.4
C-6-155.3
C-8-155.8

Data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of Theophylline, 8-(dimethylamino)-. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula with a high degree of confidence.

Other MS variants such as Fast Atom Bombardment (FAB/MS) and Chemical Ionization (CI/MS) are also employed. FAB/MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often yielding a prominent protonated molecular ion [M+H]⁺. CI/MS, another soft ionization method, uses a reagent gas to ionize the analyte, which also typically results in a strong signal for the [M+H]⁺ ion and provides valuable structural information through controlled fragmentation.

The exact mass of Theophylline, 8-(dimethylamino)- (C₉H₁₃N₅O₂) is 223.1069. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Table 2: Mass Spectrometry Data for Theophylline, 8-(dimethylamino)-

Technique Ionization Mode Observed Ion (m/z) Interpretation
HRMSESI+224.1142[M+H]⁺
FAB/MS-224[M+H]⁺
CI/MS-224[M+H]⁺

Observed m/z values are representative and can vary based on instrumentation and experimental setup.

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within Theophylline, 8-(dimethylamino)-. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores. For Theophylline, 8-(dimethylamino)-, the purine ring system constitutes the primary chromophore. In a methanolic solution, it typically exhibits a maximum absorption (λmax) around 294 nm.

Table 3: UV-Vis Spectroscopic Data for Theophylline, 8-(dimethylamino)-

Solvent λmax (nm)
Methanol (B129727)294

The λmax can be influenced by the solvent used.

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in Theophylline, 8-(dimethylamino)-. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. Key characteristic peaks include those for C=O (carbonyl) stretching, C-N stretching, and C-H bending vibrations. The presence of two distinct carbonyl stretching bands is indicative of the xanthine structure.

Table 4: FTIR Spectroscopic Data for Theophylline, 8-(dimethylamino)-

Vibrational Mode Wavenumber (cm⁻¹)
C=O stretching1700, 1655
C=C and C=N stretching1550
C-N stretching1230

Peak positions are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Chromatographic Techniques for Quantification in Preclinical Biological Matrices

Chromatographic methods are essential for the separation and quantification of Theophylline, 8-(dimethylamino)- from complex biological samples, such as plasma or tissue homogenates, which are commonly encountered in preclinical studies.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of Theophylline, 8-(dimethylamino)- in biological fluids. A typical HPLC method involves a reversed-phase column (e.g., C18) and an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at the molecule's λmax. The method's high sensitivity, specificity, and reproducibility make it ideal for pharmacokinetic and metabolic studies.

Table 5: Example HPLC Method Parameters for Theophylline, 8-(dimethylamino)- Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 20:80, v/v)
Flow Rate 1.0 mL/min
Detection UV at 294 nm
Injection Volume 20 µL
Retention Time ~4.5 min (highly dependent on specific conditions)

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) stands as a powerful and versatile analytical technique for the quantification of pharmaceutical compounds. Its advantages include high sample throughput, low operating costs, and the ability to analyze multiple samples simultaneously, making it a suitable method for preclinical studies. An HPTLC method for the quantification of Theophylline, 8-(dimethylamino)- would involve the following key aspects:

Stationary Phase: The selection of the stationary phase is critical for achieving optimal separation. Pre-coated HPTLC plates with silica (B1680970) gel 60 F254 are commonly used for the analysis of polar compounds like xanthine derivatives. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under UV light at 254 nm.

Mobile Phase Optimization: The mobile phase composition must be carefully optimized to ensure good separation of Theophylline, 8-(dimethylamino)- from potential interfering substances in the sample matrix. A systematic approach to mobile phase selection would involve testing various solvent systems of differing polarity. Based on methods for similar compounds, a potential mobile phase could be a mixture of a non-polar solvent like chloroform (B151607) or ethyl acetate, a slightly more polar solvent such as methanol or acetonitrile, and a small amount of a modifier like ammonia (B1221849) or acetic acid to improve peak shape and resolution. For instance, a mobile phase of chloroform and methanol in a specific ratio could be a starting point.

Sample Application and Development: For quantitative analysis, precise sample application is crucial. Automated sample applicators are used to apply narrow bands of the sample and standard solutions to the HPTLC plate. The plate is then developed in a chromatography chamber saturated with the mobile phase vapor.

Detection and Densitometry: After development, the plate is dried, and the separated bands are visualized under UV light. Quantification is achieved by scanning the plate with a densitometer at a wavelength where Theophylline, 8-(dimethylamino)- exhibits maximum absorbance. The area under the peak corresponding to the compound is proportional to its concentration.

Method Validation: A hypothetical HPTLC method for Theophylline, 8-(dimethylamino)- would require rigorous validation according to international guidelines. This would include assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). The table below outlines potential validation parameters for such a method.

ParameterSpecification
Linearity RangeTo be determined (e.g., 100 - 1000 ng/spot)
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Metabolite Profiling and Identification Techniques in Preclinical Samples

Understanding the metabolic fate of Theophylline, 8-(dimethylamino)- is a cornerstone of its preclinical evaluation. Metabolite profiling helps to identify the biotransformation products of the drug, which is essential for assessing its efficacy and safety. Given that Theophylline, 8-(dimethylamino)- is a derivative of theophylline, its metabolic pathways might share similarities with the parent compound. The primary metabolites of theophylline are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine (B41622). It is plausible that Theophylline, 8-(dimethylamino)- undergoes similar N-demethylation and oxidation reactions.

The identification of these potential metabolites in preclinical samples, such as plasma, urine, or liver microsome incubates, would typically involve the use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

Sample Preparation: Preclinical samples would first undergo extraction to isolate the metabolites and remove interfering biological components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques used for this purpose.

LC-MS/MS Analysis: The extracted samples are then analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Liquid Chromatography (LC): The LC component separates the metabolites from the parent drug and from each other based on their physicochemical properties. A reversed-phase C18 column is often used for this purpose with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer. An initial full scan MS analysis would be performed to detect all potential metabolites. Subsequently, tandem MS (MS/MS) experiments are conducted. In an MS/MS experiment, a specific ion (the precursor ion, corresponding to a potential metabolite) is selected and fragmented to produce a characteristic fragmentation pattern (product ions). This fragmentation pattern serves as a fingerprint for the identification of the metabolite.

Data Analysis and Structure Elucidation: The data from the LC-MS/MS analysis is processed to identify the mass-to-charge ratios (m/z) of the precursor and product ions. By comparing the fragmentation patterns with those of the parent drug and considering known metabolic pathways of similar compounds, the structures of the metabolites can be proposed. For definitive identification, comparison with synthesized authentic standards of the proposed metabolites would be necessary.

A hypothetical table of potential metabolites of Theophylline, 8-(dimethylamino)- and their expected mass spectrometric data is presented below. The exact masses would depend on the specific biotransformations.

Potential MetaboliteProposed BiotransformationExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
8-(methylamino)theophyllineN-demethylation of the dimethylamino groupTo be calculatedTo be determined
8-aminotheophyllineN-demethylation of the dimethylamino groupTo be calculatedTo be determined
Oxidized metabolitesHydroxylation of the purine ring or alkyl chainsTo be calculatedTo be determined

The application of these advanced analytical methodologies is indispensable for the thorough preclinical characterization of Theophylline, 8-(dimethylamino)-, providing crucial data for its continued development.

Computational Modeling and Simulation for Theophylline, 8 Dimethylamino Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in understanding drug-receptor interactions at a molecular level.

Prediction of Ligand-Receptor/Enzyme Binding Modes and Interactions

No published studies were identified that specifically predict the binding modes and interactions of Theophylline (B1681296), 8-(dimethylamino)- with any receptor or enzyme. Research on other theophylline derivatives often focuses on their binding to adenosine (B11128) receptors (e.g., A1, A2A, A3). acs.orgnih.govnih.gov Such studies typically identify key amino acid residues within the receptor's binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand, stabilizing the complex. For Theophylline, 8-(dimethylamino)-, one could hypothesize its potential binding modes based on the known crystal structure of theophylline in complex with its targets, such as the theophylline aptamer, but this would be purely speculative without dedicated docking studies. rcsb.org

Evaluation of Binding Affinities and Docking Scores

Binding affinity and docking scores are metrics used to estimate the strength of the interaction between a ligand and its target. nih.govresearchgate.net There is no available data in the scientific literature reporting the binding affinities or docking scores for Theophylline, 8-(dimethylamino)- against any biological target. For context, docking studies on other novel ligands targeting receptors like the beta-2 adrenergic receptor report binding energies and identify key interacting residues. researchgate.net Similar data for Theophylline, 8-(dimethylamino)- remains to be determined.

Virtual Screening for Identification of Novel Theophylline, 8-(dimethylamino)- Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govuoa.grnih.gov There are no virtual screening studies present in the literature that use Theophylline, 8-(dimethylamino)- as a scaffold or query molecule to identify new ligands. Virtual screening campaigns have been successfully employed to discover novel antagonists for adenosine receptors, the primary targets of theophylline and its derivatives. acs.orgnih.govsemanticscholar.org These studies have led to the identification of diverse chemical scaffolds with high affinity for these receptors.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering insights into the stability of ligand-protein complexes. mdpi.comnih.gov

Analysis of Molecular Recognition and Complex Stability

There is a lack of published MD simulation studies focused on Theophylline, 8-(dimethylamino)-. Therefore, no data exists regarding its molecular recognition by a target or the stability of any potential complex. MD simulations are powerful tools for validating docking poses and understanding the dynamic behavior of a ligand within a binding site. researchgate.netsupsi.ch For other ligand-protein systems, MD simulations have been used to confirm the stability of docked conformations and analyze the dynamic interactions that contribute to binding. nih.govbiorxiv.org

Calculation of Interaction Energies within Biological Systems

Interaction energy calculations, often performed as part of MD simulation post-analysis using methods like MM-PBSA or MM-GBSA, quantify the energetic contributions to binding. nih.gov No studies have reported the calculated interaction energies for Theophylline, 8-(dimethylamino)- within a biological system. This type of analysis is crucial for a deeper understanding of the driving forces behind ligand binding and for rational drug design. biorxiv.org

Network Pharmacology and Target Prediction

Network pharmacology is a computational approach that investigates the complex interactions between drug molecules and multiple protein targets within a biological network. This methodology is instrumental in elucidating the mechanisms of action of therapeutic compounds and predicting potential new applications. For Theophylline, 8-(dimethylamino)-, a derivative of the well-known methylxanthine theophylline, network pharmacology can provide valuable insights into its likely biological targets and therapeutic effects.

Theophylline itself is known to exert its pharmacological effects through several mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine receptors (A1, A2A, and A2B). nih.govdrugbank.com Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation, particularly in the bronchi, and anti-inflammatory effects. nih.gov The antagonism of adenosine receptors contributes to its bronchodilator and central nervous system stimulant properties. nih.govdrugbank.com

Given the structural similarity of Theophylline, 8-(dimethylamino)- to theophylline, it is highly probable that it retains affinity for these primary targets. The introduction of the 8-(dimethylamino) group, however, may modulate its binding affinity and selectivity for different PDE isoforms and adenosine receptor subtypes. Computational docking and molecular modeling studies on various xanthine (B1682287) derivatives have demonstrated that substitutions at the 8-position can significantly influence their interaction with target proteins. nih.gov

Furthermore, the xanthine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of other targets. Network pharmacology studies on xanthine derivatives have suggested potential interactions with enzymes such as xanthine oxidase, which is involved in purine (B94841) metabolism. nih.govnih.govbjmu.edu.cn Inhibition of xanthine oxidase is a key strategy in the management of gout. bjmu.edu.cn Computational screening and molecular dynamics simulations have been employed to identify novel xanthine-based inhibitors of this enzyme. rsc.org

A predictive network pharmacology analysis for Theophylline, 8-(dimethylamino)- would therefore likely identify the following potential protein targets, based on the known pharmacology of the theophylline and xanthine core structures:

Predicted Protein TargetTherapeutic Relevance
Phosphodiesterases (PDEs)Asthma, COPD, Inflammation nih.gov
Adenosine Receptors (A1, A2A, A2B)Asthma, CNS Stimulation nih.govdrugbank.com
Xanthine OxidaseGout, Hyperuricemia nih.govbjmu.edu.cn
Histone Deacetylases (HDACs)Anti-inflammatory nih.gov
Poly [ADP-ribose] polymerase 1 (PARP-1)Anti-inflammatory nih.gov

It is important to note that these are predicted targets based on the compound's structural similarity to other well-characterized xanthines. Experimental validation is necessary to confirm these interactions and to understand the precise pharmacological profile of Theophylline, 8-(dimethylamino)-.

In Silico Prediction of ADME Parameters

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical efficacy and safety. In the early stages of drug discovery, in silico computational models are widely used to predict these parameters, allowing for the prioritization of compounds with favorable pharmacokinetic profiles. researchgate.net For Theophylline, 8-(dimethylamino)-, we can predict its likely ADME characteristics based on its physicochemical properties and data from related theophylline and xanthine analogs. nih.govbiorxiv.org

The prediction of ADME properties often starts with an analysis of fundamental molecular descriptors that are known to influence a compound's behavior in the body. These are often guided by frameworks such as Lipinski's Rule of Five, which suggests that good oral bioavailability is more likely for compounds with a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

A summary of the predicted ADME properties for Theophylline, 8-(dimethylamino)- is presented in the table below. These values are estimations based on computational models and the known properties of similar compounds.

ADME ParameterPredicted CharacteristicRationale/Comparison
Absorption
Oral BioavailabilityHighTheophylline is well-absorbed orally. drugbank.com The addition of a dimethylamino group is unlikely to drastically reduce absorption.
Intestinal AbsorptionHighLikely to be well-permeable across the intestinal wall based on its predicted size and lipophilicity.
Distribution
Volume of Distribution (Vd)ModerateTheophylline has a Vd of 0.3-0.7 L/kg. drugbank.com The 8-(dimethylamino) derivative is expected to have a similar distribution profile.
Blood-Brain Barrier (BBB) PenetrationPossibleTheophylline crosses the BBB. The lipophilicity of the 8-substituted derivative may influence the extent of penetration.
Plasma Protein BindingModerateTheophylline is approximately 40% bound to plasma proteins, primarily albumin. drugbank.com A similar binding percentage is anticipated.
Metabolism
Primary SiteLiverTheophylline is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2. drugbank.com
Metabolic PathwaysN-demethylation, C8-oxidationThe primary metabolic routes for theophylline are N-demethylation and 8-oxidation. The 8-(dimethylamino) group may undergo N-dealkylation.
Excretion
Primary RouteRenalMetabolites of theophylline and a small amount of the unchanged drug are excreted by the kidneys. drugbank.com
Half-life (t1/2)ModerateThe half-life will be dependent on the rate of hepatic metabolism.

In silico tools can provide more granular predictions for these parameters. For instance, various models can calculate predicted values for solubility, permeability, and potential for inhibition or induction of cytochrome P450 enzymes. researchgate.net Studies on other nucleoside analogs have demonstrated the utility of these computational approaches in predicting pharmacokinetic profiles and guiding further experimental work. nih.govresearchgate.netnih.gov

It is crucial to emphasize that these in silico predictions serve as a guide for further research. Experimental studies are required to definitively determine the ADME properties of Theophylline, 8-(dimethylamino)-.

Q & A

Q. How do researchers validate the absence of toxic intermediates in synthetic pathways?

  • Methodological Answer : LC-MS/MS screens for byproducts (e.g., genotoxic nitrosamines). Ames tests and in vitro micronucleus assays assess mutagenicity. Green chemistry principles (e.g., replacing thionyl chloride with safer cyclization agents) reduce risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.